![molecular formula C19H22N2O2 B14295513 N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide CAS No. 114660-20-7](/img/structure/B14295513.png)
N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide is an organic compound with the molecular formula C17H18N2O2 It is a derivative of acetamide and is characterized by the presence of two acetamide groups connected by a methylene bridge to a phenylene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide typically involves the reaction of 4-methyl-2,1-phenylenediamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide at 25-30°C.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)
- N,N’-[Methylenebis(4,1-phenylene)]diacetamide
Uniqueness
N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide is unique due to the presence of the 4-methyl substituent on the phenylene ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different physical properties, such as solubility and melting point, as well as distinct interactions with molecular targets compared to its analogs.
Properties
CAS No. |
114660-20-7 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[2-[(2-acetamido-5-methylphenyl)methyl]-4-methylphenyl]acetamide |
InChI |
InChI=1S/C19H22N2O2/c1-12-5-7-18(20-14(3)22)16(9-12)11-17-10-13(2)6-8-19(17)21-15(4)23/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |
InChI Key |
QPQPSPSXODHSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)CC2=C(C=CC(=C2)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)

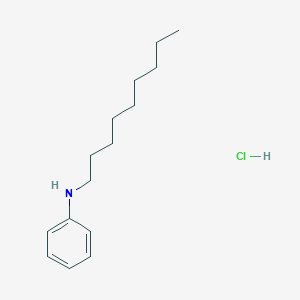
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)

![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)
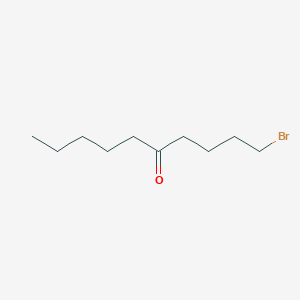
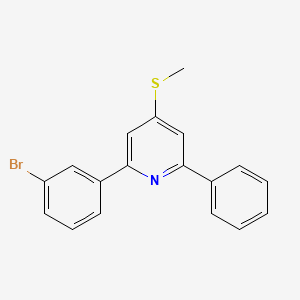
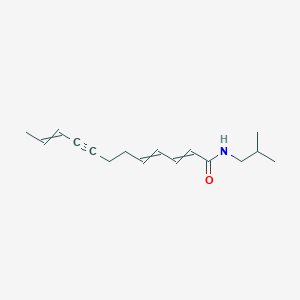
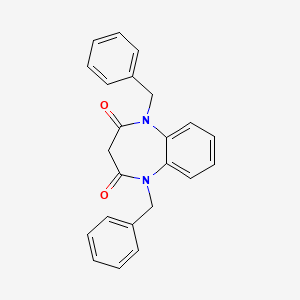
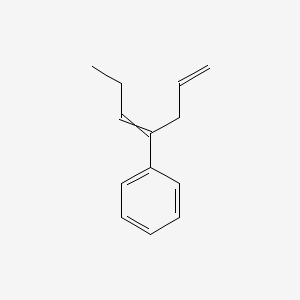
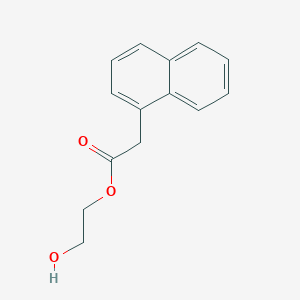
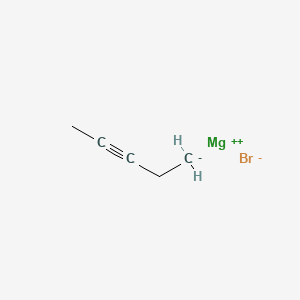
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)
